2-hydroxy-3-{2-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]-2-oxoethyl}-3,4-dihydro-5H-1,4-benzodiazepin-5-one
Description
3-{2-[4-(1H-INDOL-3-YL)-1,2,3,6-TETRAHYDROPYRIDIN-1-YL]-2-OXOETHYL}-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE is a complex organic compound that features a combination of indole, tetrahydropyridine, and benzodiazepine moieties
Properties
Molecular Formula |
C24H22N4O3 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
3-[2-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione |
InChI |
InChI=1S/C24H22N4O3/c29-22(13-21-24(31)26-20-8-4-2-6-17(20)23(30)27-21)28-11-9-15(10-12-28)18-14-25-19-7-3-1-5-16(18)19/h1-9,14,21,25H,10-13H2,(H,26,31)(H,27,30) |
InChI Key |
BHFAEXUWDNERFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1C2=CNC3=CC=CC=C32)C(=O)CC4C(=O)NC5=CC=CC=C5C(=O)N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(1H-INDOL-3-YL)-1,2,3,6-TETRAHYDROPYRIDIN-1-YL]-2-OXOETHYL}-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indole derivative, followed by the formation of the tetrahydropyridine ring, and finally the benzodiazepine core. Key reagents such as methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts are often used in these steps .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(1H-INDOL-3-YL)-1,2,3,6-TETRAHYDROPYRIDIN-1-YL]-2-OXOETHYL}-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole and benzodiazepine moieties
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-{2-[4-(1H-INDOL-3-YL)-1,2,3,6-TETRAHYDROPYRIDIN-1-YL]-2-OXOETHYL}-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{2-[4-(1H-INDOL-3-YL)-1,2,3,6-TETRAHYDROPYRIDIN-1-YL]-2-OXOETHYL}-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. It may activate or inhibit certain enzymes, receptors, or ion channels, leading to its observed biological effects. For instance, it might modulate the NF-kappa-B pathway or interact with protein kinases .
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-5-yl)-1,2,4-oxadiazole derivatives: Known for their non-competitive inhibition of α-glucosidase.
Indole derivatives: Widely studied for their biological activities, including anticancer and antimicrobial properties
Uniqueness
What sets 3-{2-[4-(1H-INDOL-3-YL)-1,2,3,6-TETRAHYDROPYRIDIN-1-YL]-2-OXOETHYL}-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE apart is its unique combination of indole, tetrahydropyridine, and benzodiazepine moieties, which may confer distinct biological activities and therapeutic potential.
Biological Activity
The compound 2-hydroxy-3-{2-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]-2-oxoethyl}-3,4-dihydro-5H-1,4-benzodiazepin-5-one is a complex organic molecule with potential therapeutic applications. This article delves into its biological activity, summarizing relevant research findings, case studies, and synthesizing data to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a benzodiazepine core with additional functional groups that may contribute to its biological activity. Understanding its structure is crucial for elucidating its mechanism of action.
Biological Activity Overview
Research has indicated various biological activities associated with related compounds in the indole and benzodiazepine families. The following sections summarize key findings.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds. For instance, derivatives of indole and quinazolinone have shown significant antibacterial effects against various strains of bacteria including Staphylococcus aureus and Mycobacterium tuberculosis.
Table 1: Antimicrobial Activity of Related Compounds
Cytotoxicity
The cytotoxic effects of similar compounds have been evaluated using various cancer cell lines. Some derivatives exhibit significant antiproliferative activity, suggesting potential as anticancer agents.
Table 2: Cytotoxicity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Indolylquinazolinones | A549 (lung cancer) | <10 | |
| Indolylquinazolinones | Fibroblast cells | >10 |
Molecular docking studies suggest that these compounds may interact with specific proteins involved in bacterial resistance mechanisms. For example, binding to RelA/SpoT homolog proteins has been proposed as a mechanism for inhibiting bacterial growth.
Case Studies
A notable study evaluated the biofilm formation inhibition by indolylquinazolinone derivatives. These compounds demonstrated the ability to prevent biofilm formation without affecting planktonic cell viability, indicating a unique mode of action.
Figure 1: Biofilm Formation Inhibition
Biofilm Formation Inhibition
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
